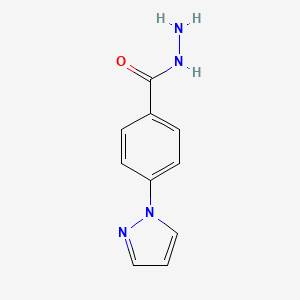

4-(1H-Pyrazol-1-yl)benzohydrazide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Antileishmanial Applications

- Application Summary: 4-(1H-Pyrazol-1-yl)benzohydrazide has been used in the synthesis of antileishmanial structures. Leishmaniasis is a neglected disease responsible for about 56,000 deaths every year .

- Methods of Application: The compound was used in the synthesis of a series of 4-(1H-Pyrazol-1-yl)benzenesulfonamides . The exact experimental procedures and technical details are not provided in the search results.

- Results or Outcomes: Some compounds showed an active profile against Leishmania infantum and Leishmania amazonensis. The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .

2. EGFR Kinase Inhibitor

- Application Summary: 4-(1H-Pyrazol-1-yl)benzohydrazide has been used in the synthesis of potential epidermal growth factor receptor (EGFR) kinase inhibitors .

- Methods of Application: The compound was used in the synthesis of a series of novel benzohydrazide derivatives containing dihydropyrazoles . The exact experimental procedures and technical details are not provided in the search results.

- Results or Outcomes: Among these compounds, compound H20 exhibited the most potent antiproliferative activity against four cancer cell line variants (A549, MCF-7, HeLa, HepG2) with IC50 values of 0.46, 0.29, 0.15 and 0.21 μM respectively .

3. Antibacterial and Antitubercular Applications

- Application Summary: A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for antibacterial activity .

- Results or Outcomes: Some of the synthesized compounds showed strong antibacterial and antitubercular properties . A molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

4. Anticancer Applications

- Application Summary: Benzimidazole derivatives, which can be synthesized using 4-(1H-Pyrazol-1-yl)benzohydrazide, are known to exhibit anticancer activities .

- Results or Outcomes: The results suggested that these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

5. Antimalarial Applications

- Application Summary: Some hydrazine-coupled pyrazole derivatives, which can be synthesized using 4-(1H-Pyrazol-1-yl)benzohydrazide, have been evaluated for antimalarial activity .

- Results or Outcomes: The results of the study are not provided in the search results. For more detailed information, I recommend referring to the original research article .

6. Antihypertensive Applications

- Application Summary: Benzimidazole derivatives, which can be synthesized using 4-(1H-Pyrazol-1-yl)benzohydrazide, are known to exhibit antihypertensive activities .

- Results or Outcomes: The results of the study are not provided in the search results. For more detailed information, I recommend referring to the original research article .

Zukünftige Richtungen

While specific future directions for 4-(1H-Pyrazol-1-yl)benzohydrazide are not mentioned in the literature, there is a general interest in the development of new drugs that overcome antimicrobial resistance problems . Pyrazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs .

Eigenschaften

IUPAC Name |

4-pyrazol-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-13-10(15)8-2-4-9(5-3-8)14-7-1-6-12-14/h1-7H,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUIZRKQKIZLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrazol-1-yl)benzohydrazide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)

![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)